1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione
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Overview
Description
1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione is a synthetic compound derived from curcumin, a natural polyphenol found in turmeric. This compound is known for its potential biological activities, including cytotoxicity against cancer cells . It is structurally characterized by the presence of dimethylamino groups on the aromatic rings, which enhances its biological activity compared to curcumin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione involves the modification of curcuminThis can be achieved through a series of chemical reactions, including the use of dimethylamine and appropriate catalysts under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione involves its interaction with cellular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Curcumin: The parent compound, known for its anti-inflammatory and antioxidant properties.
Bisdemethoxycurcumin: A derivative of curcumin with similar biological activities.
Other Curcuminoids: Various curcumin derivatives with modifications on the aromatic rings.
Uniqueness
1,7-Bis(4-(dimethylamino)phenyl)hepta-1,6-diene-3,5-dione is unique due to the presence of dimethylamino groups, which enhance its biological activity compared to curcumin and other curcuminoids. This modification improves its cytotoxicity against cancer cells and its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H26N2O2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
(1E,6E)-1,7-bis[4-(dimethylamino)phenyl]hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C23H26N2O2/c1-24(2)20-11-5-18(6-12-20)9-15-22(26)17-23(27)16-10-19-7-13-21(14-8-19)25(3)4/h5-16H,17H2,1-4H3/b15-9+,16-10+ |
InChI Key |
QWNDFMRIRKGHKE-KAVGSWPWSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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